

# Spectroscopic Data and Experimental Protocols for Boc-Pro-OMe: A Technical Guide

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## Compound of Interest

Compound Name: Boc-Pro-OMe

Cat. No.: B558221

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This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-proline methyl ester (**Boc-Pro-OMe**), a key building block in peptide synthesis and drug development. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-Pro-OMe**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Boc-Pro-OMe** in CDCl<sub>3</sub>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.32 - 4.20	m	1H	α-CH
3.72	s	3H	OCH <sub>3</sub>
3.58 - 3.37	m	2H	δ-CH <sub>2</sub>
2.28 - 2.12	m	2H	β-CH <sub>2</sub>
1.87 - 1.82	m	2H	γ-CH <sub>2</sub>
1.41	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Boc-Pro-OMe** in  $\text{CDCl}_3$ <sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
173.8	CO-OCH <sub>3</sub>
154.4	CO-OtBu
79.8	C(CH <sub>3</sub> ) <sub>3</sub>
59.1	$\alpha$ -CH
51.9	OCH <sub>3</sub>
46.3	$\delta$ -CH <sub>2</sub>
30.9	$\beta$ -CH <sub>2</sub>
28.3	C(CH <sub>3</sub> ) <sub>3</sub>
23.7	$\gamma$ -CH <sub>2</sub>

Table 3: IR Spectroscopic Data for **Boc-Pro-OMe**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2975	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1695	C=O stretch (carbamate)
~1400	C-H bend (alkane)
~1160	C-O stretch (ester/carbamate)

Note: The IR data is based on typical values for Boc-protected amino acid esters. Specific values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data for **Boc-Pro-OMe**<sup>[2]</sup>

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	229.27 g/mol
Exact Mass	229.1314 u
Major Fragments (m/z)	174 [M-tBu+H] <sup>+</sup> , 130 [M-Boc+H] <sup>+</sup> , 70 [Proline iminium ion] <sup>+</sup>

Note: The fragmentation pattern is a prediction based on the common fragmentation of Boc-protected amino esters.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **Boc-Pro-OMe** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Number of scans: 16-64
    - Relaxation delay: 1.0 s

- Pulse width: 30°
- Acquisition time: ~3-4 s
- Spectral width: -2 to 12 ppm
- Data Processing:
  - Apply a Fourier transform to the free induction decay (FID).
  - Phase correct the spectrum manually.
  - Apply a baseline correction.
  - Integrate all signals.
  - Reference the spectrum to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Number of scans: 1024 or more, depending on sample concentration.
    - Relaxation delay: 2.0 s
    - Pulse width: 30°
    - Acquisition time: ~1-2 s
    - Spectral width: 0 to 200 ppm
    - Proton decoupling: Broadband decoupling (e.g., WALTZ-16).
  - Data Processing:
    - Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

- Phase correct the spectrum.
- Apply a baseline correction.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.[\[1\]](#)

## 2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid/Oil):[\[3\]](#)
  - Place a small drop of **Boc-Pro-OMe** onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.
  - Ensure there are no air bubbles in the film.
  - Mount the plates in the sample holder of the FTIR spectrometer.
- Data Acquisition:
  - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
  - Acquisition Parameters:
    - Scan range: 4000-400  $\text{cm}^{-1}$
    - Number of scans: 16-32
    - Resolution: 4  $\text{cm}^{-1}$
  - Data Processing:
    - Collect a background spectrum of the empty salt plates.
    - Collect the sample spectrum.
    - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

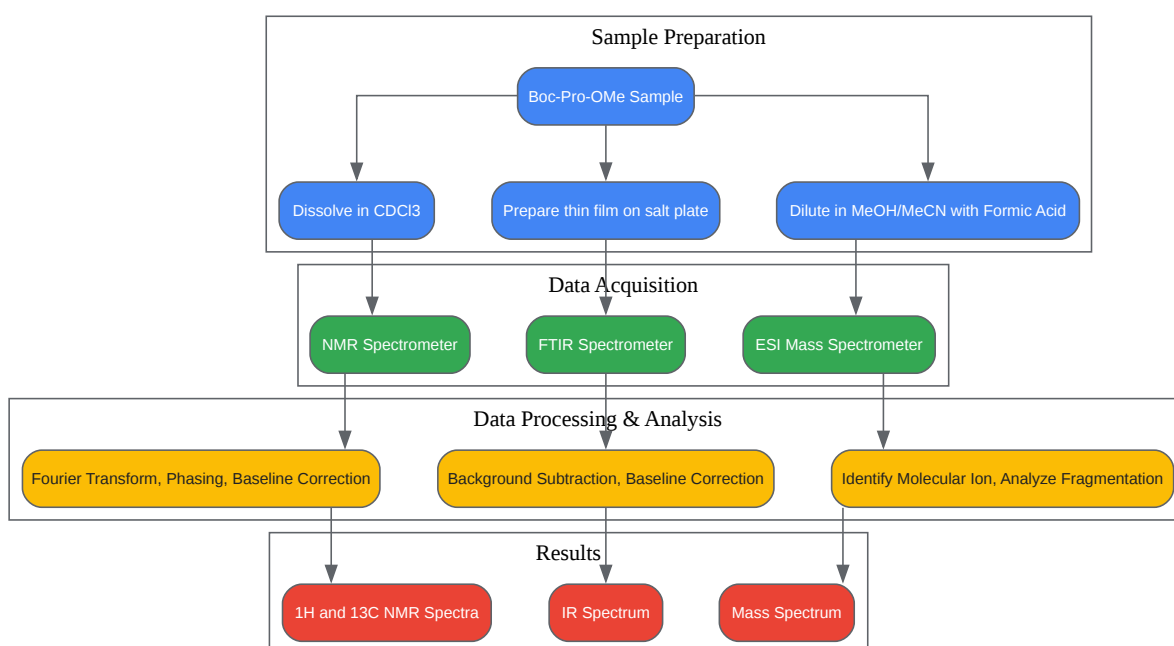
- Perform a baseline correction if necessary.

### 2.3. Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a stock solution of **Boc-Pro-OMe** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
  - A small amount of an acid, such as formic acid (0.1%), can be added to the final solution to promote protonation for positive ion mode analysis.
- Data Acquisition (ESI-MS):
  - Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
  - Ionization Mode: Positive ion mode is typically used for this compound.
  - Instrument Parameters:
    - Capillary voltage: 3-5 kV
    - Nebulizing gas (e.g., nitrogen) flow rate and temperature should be optimized for the specific instrument.
    - Scan range: m/z 50-500
  - Data Processing:
    - The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.
    - Identify the molecular ion peak ( $[M+H]^+$ ,  $[M+Na]^+$ , etc.) to confirm the molecular weight.
    - Analyze the fragmentation pattern to gain structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **Boc-Pro-OMe**.



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Caption: Workflow for Spectroscopic Analysis of **Boc-Pro-OMe**.

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